Benzyl (3-methyltetrahydro-2H-pyran-4-yl)carbamate
Description
Benzyl (3-methyltetrahydro-2H-pyran-4-yl)carbamate (CAS: 1870210-67-5) is a carbamate derivative featuring a 3-methyltetrahydro-2H-pyran-4-yl substituent. This compound is part of a broader class of benzyl carbamates, which are widely studied for their applications in medicinal chemistry and as intermediates in organic synthesis. Its structure combines a carbamate group (–OCONH–) with a benzyl moiety and a substituted tetrahydropyran ring, conferring unique physicochemical and biological properties .
Properties
Molecular Formula |
C14H19NO3 |
|---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
benzyl N-(3-methyloxan-4-yl)carbamate |
InChI |
InChI=1S/C14H19NO3/c1-11-9-17-8-7-13(11)15-14(16)18-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,15,16) |
InChI Key |
LPCZQVCPPSYMRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCCC1NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (3-methyltetrahydro-2H-pyran-4-yl)carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with 3-methyltetrahydro-2H-pyran-4-amine in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired carbamate product .
Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols to avoid the direct manipulation of sensitive reactants . This one-pot procedure offers an economical and efficient route to many carbamate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes often optimize reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Benzyl (3-methyltetrahydro-2H-pyran-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
Benzyl (3-methyltetrahydro-2H-pyran-4-yl)carbamate has several scientific research applications:
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving carbamates.
Industry: It may be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of benzyl (3-methyltetrahydro-2H-pyran-4-yl)carbamate involves its interaction with specific molecular targets. In biological systems, carbamates can inhibit enzymes by forming a covalent bond with the active site, thereby blocking substrate access. This mechanism is similar to that of certain pesticides and pharmaceuticals that target acetylcholinesterase .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Key Compounds for Comparison :
Benzyl N-(4-pyridyl)carbamate (CAS: Unspecified in ):
- Features a pyridyl group instead of the tetrahydropyran ring.
- Exhibits intermolecular N–H⋯N hydrogen bonding, enhancing crystallinity .
Benzyl (4R,5R)-5-(1H-indol-3-yl)-1-((methoxycarbonyl)amino)-2-methyl-4-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate (): Contains an indole-pyrrole hybrid scaffold. Demonstrates stereochemical complexity (R,R configuration) and high enantiomeric purity.
4-(4-(Benzyloxy)phenyl)tetrahydro-2H-pyran-4-carbonitrile (CAS: 1382486-54-5):
- Substituted with a benzyoxy-phenyl group and a nitrile functionality on the tetrahydropyran ring.
- Used as a pharmaceutical intermediate .
Benzyl (3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)carbamate (CAS: 1220910-89-3):
- Integrates a fluorophenyl group and a tetrazolyl-pyridine moiety, enhancing metabolic stability in drug design .
Structural Comparison Table :
| Compound Name | Key Substituents | Functional Groups |
|---|---|---|
| Target Compound | 3-Methyltetrahydro-2H-pyran-4-yl | Carbamate, Benzyl, Tetrahydropyran |
| Benzyl N-(4-pyridyl)carbamate | 4-Pyridyl | Carbamate, Pyridine |
| 4-(4-(Benzyloxy)phenyl)tetrahydro-2H-pyran-4-carbonitrile | 4-Benzyloxyphenyl, Nitrile | Nitrile, Benzyloxy, Tetrahydropyran |
| Benzyl (3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)carbamate | 3-Fluorophenyl, 2-Methyltetrazol-5-yl-pyridine | Carbamate, Tetrazole, Fluorine |
Physicochemical Properties
Melting Points and Solubility :
Spectroscopic Characterization
Key Data from NMR and MS :
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